MM4Yqy7ydg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MM4Yqy7ydg is a novel method of synthesizing organic compounds that has been gaining popularity in the scientific community due to its potential to provide an efficient, cost-effective, and safe way to produce complex organic molecules. This method offers a number of advantages over traditional synthesis methods, including the ability to produce compounds that are difficult to synthesize with traditional methods. The purpose of
Wissenschaftliche Forschungsanwendungen
Weather Research and Forecasting/Chemistry (WRF/Chem) Model The Weather Research and Forecasting/Chemistry (WRF/Chem) model is a fully coupled 'online' model integrating air quality components consistent with meteorological components. It utilizes the same grid, transport scheme, physics schemes, and timestep for both meteorological and chemical components. The model has demonstrated statistical superiority in forecasting O3, CO, and NOy compared to the MM5/Chem model, highlighting its advanced predictive capabilities in atmospheric sciences (Grell et al., 2005).
Mathematical Modeling and Simulation (MMS) as Research Data Mathematical Modeling and Simulation (MMS) are crucial in various scientific disciplines. It involves categorizing numerical data and scientific software originating from mathematical models. A holistic approach to research data in MMS should encompass data, software, and models, to fully represent the scientific process and its outcomes (Koprucki & Tabelow, 2016); (Kohlhase et al., 2017).
Microwave Multicomponent Synthesis (MMS) Microwave Multicomponent Synthesis (MMS) is a significant technique in multidisciplinary scientific research, particularly in organic chemistry. It combines multiple starting materials with different functional groups, leading to efficient and environmentally friendly construction of multifunctional/complex target molecules. Recent advancements in MMS demonstrate its growing importance in the field of synthetic chemistry (Hügel, 2009).
Molecular Medicine (MM) in Health-care Molecular Medicine (MM) is gaining recognition for using molecular data for risk stratification and tailoring healthcare interventions. Despite the potential benefits, the integration of molecular-based technologies into clinical practice faces scientific, economic, and organizational barriers. Addressing these challenges is crucial for the effective delivery and realization of molecular medicine's promise (Deverka et al., 2007).
Mixed Methods Research (MMR) Mixed Methods Research (MMR) combines methodologies in social scientific research, offering a framework for integrating qualitative and quantitative approaches. This approach has seen rapid adoption across social and behavioral sciences, providing a comprehensive understanding of research topics by leveraging the strengths of both qualitative and quantitative methods (Timans et al., 2019).
Wirkmechanismus
Target of Action
Saxagliptin metabolite D1, also known as MM4YQY7YDG, primarily targets the Dipeptidyl Peptidase-4 (DPP-4) enzyme . DPP-4 is responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP) . These hormones play a crucial role in glucose homeostasis .
Mode of Action
Saxagliptin metabolite D1 acts as a potent, selective inhibitor of DPP-4 . It forms a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4 . By inhibiting DPP-4, it reduces the degradation of GLP-1 and GIP, leading to increased intact plasma concentrations of these hormones . This results in the augmentation of glucose-dependent insulin secretion .
Biochemical Pathways
The inhibition of DPP-4 by Saxagliptin metabolite D1 affects the glucose metabolism pathway . The increased circulation of intact GLP-1 and GIP leads to increased fat and muscle glucose utilization and reduced hepatic glucose production . This results in the reduction of postprandial glucose (PPG), fasting plasma glucose (FPG), and glycated hemoglobin (HbA1c) levels .
Pharmacokinetics
Saxagliptin metabolite D1 is primarily metabolized by cytochrome P450 (CYP) 3A4/5 . It is eliminated by a combination of renal and hepatic clearance . The half-life of plasma DPP-4 inhibition with saxagliptin 5 mg is approximately 26.9 hours, which supports a once-daily dosing regimen . Dpp-4 inhibition lasts substantially longer than the longest reported terminal plasma elimination phase half-lives of saxagliptin (67 hours) and 5-hydroxy saxagliptin (81 hours) .
Result of Action
The molecular and cellular effects of Saxagliptin metabolite D1’s action include increased glucose-dependent insulin secretion, improved pancreas insulin secretion capacity, and increased β-cell to α-cell areas ratio . It also induces β-cell proliferation and upregulates the expression of proliferation-related factors including c-myc and cyclind D1 .
Action Environment
The action, efficacy, and stability of Saxagliptin metabolite D1 can be influenced by environmental factors such as the presence of other drugs. For example, when coadministered with strong CYP inhibitors, the dose of saxagliptin should be limited to 2.5 mg once daily due to increased saxagliptin exposure . Additionally, dose reduction is recommended in patients with moderate or severe renal impairment because of greater systemic exposure .
Eigenschaften
IUPAC Name |
(2S,4S,6R,9S)-7-amino-9-(3-hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]dec-7-en-10-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c19-15-13-3-11-2-12(11)21(13)16(22)14(20-15)17-4-9-1-10(5-17)7-18(23,6-9)8-17/h9-14,23H,1-8H2,(H2,19,20)/t9?,10?,11-,12-,13+,14+,17?,18?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTUQELPQUGWCG-YGADWWLDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1N3C(C2)C(=NC(C3=O)C45CC6CC(C4)CC(C6)(C5)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1N3[C@H](C2)C(=N[C@H](C3=O)C45CC6CC(C4)CC(C6)(C5)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1350800-76-8 |
Source
|
Record name | (1aS,4S,6aR,7aS)-6-Amino-1,1a,4,6a,7,7a-hexahydro-4-(3-hydroxytricyclo(3.3.1.13,7)dec-1-yl)-3H-cyclopropa(4,5)pyrrolo(1,2-a)pyrazin-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350800768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1AS,4S,6AR,7AS)-6-AMINO-1,1A,4,6A,7,7A-HEXAHYDRO-4-(3-HYDROXYTRICYCLO(3.3.1.13,7)DEC-1-YL)-3H-CYCLOPROPA(4,5)PYRROLO(1,2-A)PYRAZIN-3-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM4YQY7YDG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.